![molecular formula C18H21FN2O4S B2416473 2-(4-fluorophenoxy)-N-(4-morpholinophenyl)ethanesulfonamide CAS No. 1351620-98-8](/img/structure/B2416473.png)
2-(4-fluorophenoxy)-N-(4-morpholinophenyl)ethanesulfonamide
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Description
2-(4-fluorophenoxy)-N-(4-morpholinophenyl)ethanesulfonamide, also known as E-4031, is a potassium channel blocker that has been widely studied for its potential applications in various scientific research fields. This compound has been found to have a significant impact on the cardiac system, as well as on other physiological processes.
Scientific Research Applications
Crystal Structures and Hydrogen Bonding
Research into the morpholinium salts of phenoxyacetic acid analogues, including compounds structurally related to "2-(4-fluorophenoxy)-N-(4-morpholinophenyl)ethanesulfonamide," has provided valuable insights into the formation of one-dimensional hydrogen-bonded chain polymers and cyclic hydrogen-bonded heterotetramers. These studies are crucial for understanding the solid-state chemistry of these compounds, which can influence their reactivity and interactions in various environments (Smith & Lynch, 2015).
Intermolecular Interactions
The investigation into 1,2,4-triazole derivatives, which share structural features with "2-(4-fluorophenoxy)-N-(4-morpholinophenyl)ethanesulfonamide," reveals the presence of various intermolecular interactions, such as C–H⋯O, C–H⋯SC, C–H⋯π, and lp⋯π interactions. These findings are essential for the design of biologically active molecules and materials with specific physical properties (Shukla et al., 2014).
Synthesis and Characterization of Derivatives
Studies on the synthesis and characterization of derivatives similar to "2-(4-fluorophenoxy)-N-(4-morpholinophenyl)ethanesulfonamide" have highlighted their potential in developing new pharmaceutical compounds. For instance, compounds incorporating the 4-fluorophenyl and morpholine groups have been synthesized and characterized, showing promising biological activities, including antimicrobial and anti-TB properties (S.V Mamatha et al., 2019).
Biological Buffers and Macromolecular Interactions
The effects of biological buffers, such as 2-(N-morpholino)ethanesulfonic acid (MES), on the behavior of macromolecules like poly(N-isopropylacrylamide) (PNIPAM) have been studied, providing insights into the interactions between buffers and polymers. This research is vital for the development of new materials and for understanding the behavior of biological macromolecules in various buffer solutions (Taha et al., 2011).
Mechanisms of Action in Biological Systems
Investigations into compounds with a similar structure to "2-(4-fluorophenoxy)-N-(4-morpholinophenyl)ethanesulfonamide" have revealed their potential mechanisms of action in biological systems, such as inducing apoptosis in cancer cells. Understanding these mechanisms is crucial for the development of targeted cancer therapies (Zhang, Tao, & Hou, 2012).
properties
IUPAC Name |
2-(4-fluorophenoxy)-N-(4-morpholin-4-ylphenyl)ethanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O4S/c19-15-1-7-18(8-2-15)25-13-14-26(22,23)20-16-3-5-17(6-4-16)21-9-11-24-12-10-21/h1-8,20H,9-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEODYUBOQGFZHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NS(=O)(=O)CCOC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenoxy)-N-(4-morpholinophenyl)ethanesulfonamide |
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